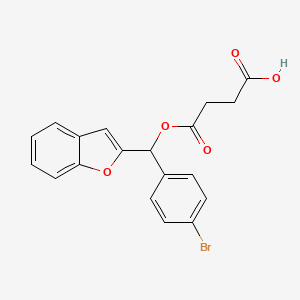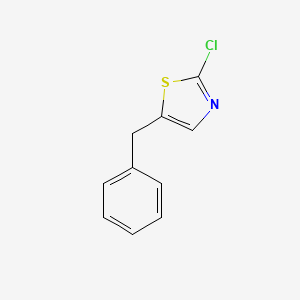![molecular formula C14H10ClN3O4 B14164530 N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline CAS No. 5272-73-1](/img/structure/B14164530.png)
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline is a Schiff base compound, characterized by the presence of a nitrogen double-bonded to a carbon atom, which is further bonded to an aromatic ring. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-methyl-3-nitroaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and crystallization to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. The presence of nitro and chloro groups enhances its reactivity and ability to form hydrogen bonds and other interactions with biological targets.
類似化合物との比較
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline is unique due to the presence of both nitro and chloro substituents on the aromatic ring, which enhances its reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
特性
CAS番号 |
5272-73-1 |
|---|---|
分子式 |
C14H10ClN3O4 |
分子量 |
319.70 g/mol |
IUPAC名 |
1-(2-chloro-5-nitrophenyl)-N-(4-methyl-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3O4/c1-9-2-3-11(7-14(9)18(21)22)16-8-10-6-12(17(19)20)4-5-13(10)15/h2-8H,1H3 |
InChIキー |
KAICNGKVERRMAH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


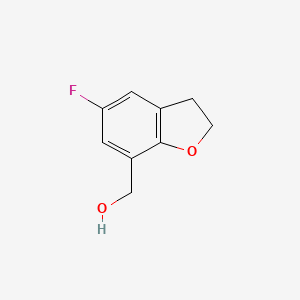
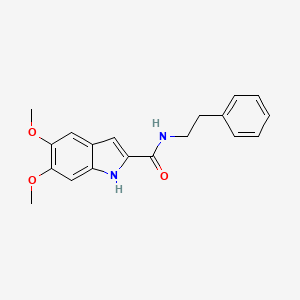
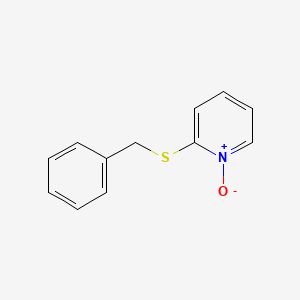

![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
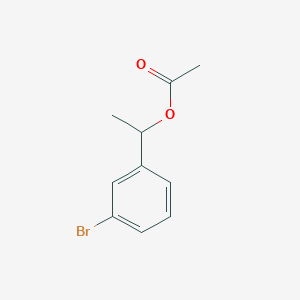
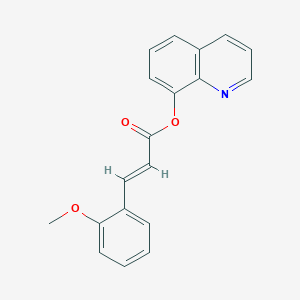
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
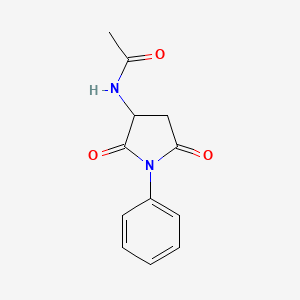
![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
